(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide

Catalog No.
S671776
CAS No.
59159-39-6
M.F
C24H26BrO2P
M. Wt
457.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(tert-Butoxycarbonylmethyl)triphenylphosphonium br...

CAS Number

59159-39-6

Product Name

(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide

IUPAC Name

[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;bromide

Molecular Formula

C24H26BrO2P

Molecular Weight

457.3 g/mol

InChI

InChI=1S/C24H26O2P.BrH/c1-24(2,3)26-23(25)19-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H/q+1;/p-1

InChI Key

ZGLFRTJDWWKIAK-UHFFFAOYSA-M

SMILES

CC(C)(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Canonical SMILES

CC(C)(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

The exact mass of the compound (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82468. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide is a highly stabilized Wittig reagent precursor used to introduce tert-butyl acetate moieties into organic frameworks, forming alpha,beta-unsaturated esters . As a crystalline, bench-stable phosphonium salt with a melting point around 178 °C, it offers excellent handling characteristics compared to moisture-sensitive liquid alternatives . Its primary procurement value lies in its ability to install a tert-butyl ester group, which serves as a sterically demanding, easily cleavable protecting group during the multi-step synthesis of complex active pharmaceutical ingredients (APIs) and fine chemicals.

Substituting this compound with cheaper (methoxycarbonylmethyl)- or (ethoxycarbonylmethyl)triphenylphosphonium bromide fundamentally alters downstream process compatibility. Methyl and ethyl esters require harsh basic saponification (e.g., LiOH or NaOH) or strong aqueous acids for deprotection, which frequently causes epimerization of adjacent stereocenters or degradation of base-sensitive functional groups in complex substrates [1]. In contrast, the tert-butyl ester can be cleanly cleaved under mild acidic conditions [2]. Furthermore, the reduced steric bulk of methyl and ethyl ylides often leads to lower E-stereoselectivity during the olefination step, necessitating costly and time-consuming chromatographic separations to remove unwanted Z-isomers[3].

Mild Acidic Cleavage vs. Harsh Basic Saponification

The tert-butyl ester group installed by this reagent is quantitatively cleaved to the free carboxylic acid using trifluoroacetic acid (TFA) at room temperature[1]. In contrast, methyl and ethyl ester comparators require basic saponification, which is incompatible with base-sensitive substrates and can lead to side reactions [2].

Evidence DimensionDeprotection Conditions and Yield
Target Compound DataMild acidic cleavage (TFA, room temperature), typically >90% yield.
Comparator Or BaselineMethyl/ethyl esters (require basic hydrolysis like LiOH/NaOH).
Quantified DifferenceEliminates basic hydrolysis, preserving base-sensitive stereocenters.
ConditionsLate-stage deprotection in complex molecular synthesis.

Essential for procuring reagents for syntheses involving base-sensitive APIs or stereochemically fragile intermediates.

Enhanced E-Selectivity via Steric Bulk

The bulky tert-butoxy group provides superior stereocontrol during Wittig olefination compared to less hindered esters [1]. Studies show that tert-butyl ester ylides can achieve E/Z ratios up to 99:1 under optimized conditions, whereas methyl or ethyl analogs typically yield lower ratios, necessitating costly chromatographic separation [2].

Evidence DimensionE/Z Stereoselectivity
Target Compound DataE/Z ratios up to 99:1.
Comparator Or BaselineMethyl/ethyl analogs (frequently lower E/Z ratios, e.g., 85:15 to 90:10).
Quantified DifferenceSignificant improvement in E-isomer purity.
ConditionsWittig olefination of aromatic and aliphatic aldehydes.

Higher E-selectivity directly translates to higher isolated yields of the desired isomer and reduces solvent-intensive purification steps.

Solid-State Stability vs. Liquid Phosphonates

As a stable, crystalline phosphonium bromide salt, this compound is easily weighed and transferred without specialized equipment . This provides a distinct handling advantage over liquid Horner-Wadsworth-Emmons (HWE) reagents like triethyl phosphonoacetate, which can complicate accurate dosing in bulk manufacturing .

Evidence DimensionPhysical State and Handling
Target Compound DataFree-flowing, bench-stable crystalline solid (mp 178 °C).
Comparator Or BaselineTriethyl phosphonoacetate (liquid).
Quantified DifferenceEliminates liquid transfer and moisture-sensitivity issues.
ConditionsReagent preparation and storage in pilot-plant or manufacturing settings.

Solid reagents improve dosing accuracy and shelf-life in large-scale industrial procurement.

Late-Stage API Synthesis with Base-Sensitive Moieties

The compound is the optimal choice for introducing an acetic acid homologation in complex pharmaceutical intermediates where downstream basic saponification would destroy the molecule. The resulting tert-butyl ester can be cleanly removed with TFA [1].

Stereoselective Synthesis of alpha,beta-Unsaturated Esters

Ideal for workflows requiring high E-alkene purity without extensive chromatography. The steric bulk of the tert-butyl group maximizes E-selectivity during the Wittig reaction [2].

Peptidomimetic and Amino Acid Derivatization

Highly suitable for modifying amino acids or synthesizing peptidomimetics, as the tert-butyl ester is fully compatible with standard Boc/Fmoc solid-phase or solution-phase peptide synthesis protecting group strategies [3].

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

59159-39-6

Dates

Last modified: 08-15-2023

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